molecular formula C20H22FNO3 B11790949 Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate

Cat. No.: B11790949
M. Wt: 343.4 g/mol
InChI Key: QIMVDOFTCBBATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a fluorinated benzoate derivative featuring a benzyl-substituted piperidine moiety linked via an ether oxygen to the aromatic ring.

Properties

Molecular Formula

C20H22FNO3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 4-(1-benzylpiperidin-4-yl)oxy-3-fluorobenzoate

InChI

InChI=1S/C20H22FNO3/c1-24-20(23)16-7-8-19(18(21)13-16)25-17-9-11-22(12-10-17)14-15-5-3-2-4-6-15/h2-8,13,17H,9-12,14H2,1H3

InChI Key

QIMVDOFTCBBATE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate (Target) Benzylpiperidinyloxy, 3-fluoro Not reported Not reported N/A Hypothesized kinase/HBV RNase H inhibition
Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)-3-fluorobenzoate Dioxoisoindolinyloxymethyl, 3-fluoro Calculated ~327.3 Not reported 79 HBV RNase H inhibitor candidate
Methyl 4-(1-(4-bromo-2-chloro-6-methylbenzoyl)-1H-pyrazolo[4,3-b]pyridin-3-yl)-3-fluorobenzoate Pyrazolopyridine, bromo-chloro-methyl 502.7 Not reported N/A Kinase inhibitor scaffold
3-(Piperidin-1-yl)propyl 4-fluoro-3-iodobenzoate hydrochloride Piperidinylpropyl, 3-iodo, 4-fluoro Calculated ~447.8 Not reported N/A Radioligand candidate (iodine substituent)
Methyl 4-Fluorobenzoate 4-fluoro 154.1 Not reported N/A Simple fluorinated aromatic model compound

Key Observations

This contrasts with simpler analogs like Methyl 4-Fluorobenzoate , which lacks such functionalization. The pyrazolopyridine derivative (MW 502.7) demonstrates how heterocyclic substituents increase molecular weight and complexity, likely improving target specificity but reducing synthetic accessibility compared to the target compound.

Fluorine Positioning and Electronic Effects

  • The 3-fluoro substitution in the target compound and its analogs (e.g., ) is critical for electronic modulation of the aromatic ring, influencing π-π stacking or dipole interactions. In contrast, Methyl 4-Fluorobenzoate (4-fluoro) lacks this ortho-substitution effect, which may reduce steric hindrance and alter binding modes.

Synthetic Feasibility

  • Compound 11 in (79% yield) highlights the challenges of introducing bulky substituents like dioxoisoindolinyloxymethyl. The target compound’s benzylpiperidine group may require multi-step synthesis, similar to the palladium-catalyzed coupling described in .

Potential Applications Piperidine-containing compounds (e.g., ) are often explored for CNS targets due to their ability to cross the blood-brain barrier. The target’s benzylpiperidine group may confer similar advantages. Iodine in 3-(piperidin-1-yl)propyl 4-fluoro-3-iodobenzoate suggests utility in radiolabeling, whereas the target’s fluorine could serve as a hydrogen-bond acceptor in enzyme inhibition.

Research Findings and Implications

  • Metabolic Stability: Fluorinated benzoates (e.g., ) generally exhibit improved metabolic stability over non-fluorinated analogs. The target compound’s 3-fluoro group may further enhance this property compared to 4-fluoro derivatives.
  • Receptor Binding : The benzylpiperidinyloxy group could mimic natural substrates in kinase or protease binding pockets, similar to pyrazolopyridine-based inhibitors .
  • Synthetic Challenges : Multi-step routes involving Suzuki couplings ( ) or nucleophilic substitutions ( ) may be required for the target, impacting scalability.

Biological Activity

Methyl 4-((1-benzylpiperidin-4-yl)oxy)-3-fluorobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H22FN2O3
  • Molecular Weight : 348.39 g/mol
  • SMILES Notation : O=C(C1=CC=CC(F)=C1)NC2CCN(CC3=CC=CC=C3)CC2

This structure indicates the presence of a fluorobenzene ring and a piperidine moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin production. Inhibition of this enzyme can lead to antimelanogenic effects, making it a candidate for skin-related applications .
  • Receptor Modulation : It may interact with neurotransmitter receptors due to the piperidine structure, potentially influencing neurological pathways and offering therapeutic effects in neurodegenerative diseases.
  • Anticancer Activity : Preliminary studies suggest that similar compounds in its class exhibit anticancer properties by modulating protein kinase activity, which is crucial for cell proliferation and survival .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeIC50 Value (µM)Reference
Tyrosinase InhibitionEnzyme Assay0.18
Anticancer ActivityCell Proliferation AssayNot specified
Neurological EffectsReceptor Binding AssayNot specified

Case Studies

Case Study 1 : Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives of benzylpiperidine on Agaricus bisporus tyrosinase. This compound demonstrated significant inhibition with an IC50 value of 0.18 µM, indicating strong potential as an antimelanogenic agent without cytotoxicity towards B16F10 cells .

Case Study 2 : Anticancer Properties

In another investigation focusing on compounds with similar structures, methyl derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could effectively modulate protein kinase activity, leading to reduced tumor growth in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.